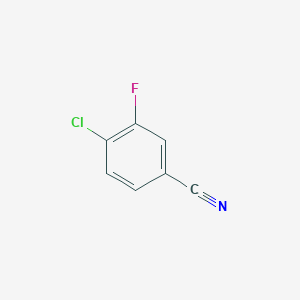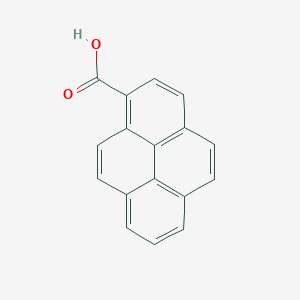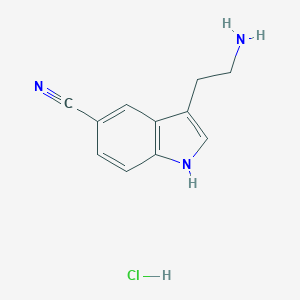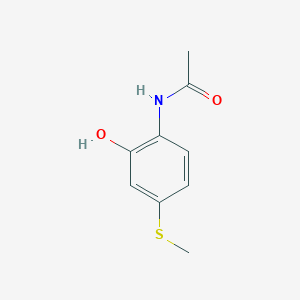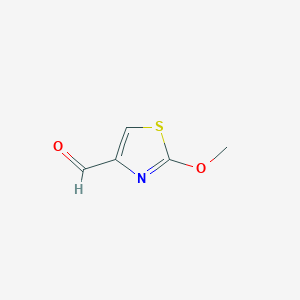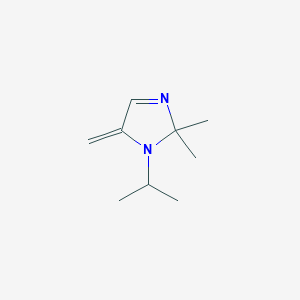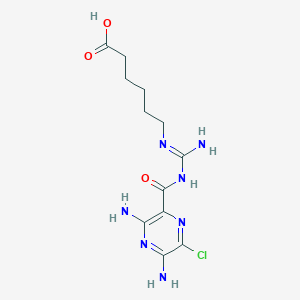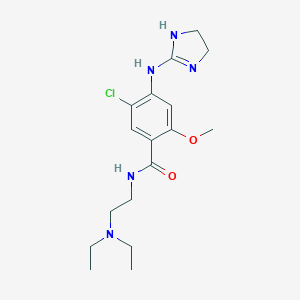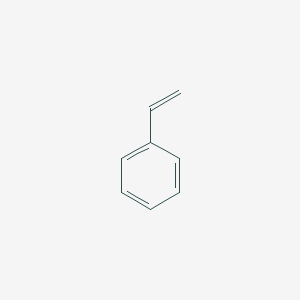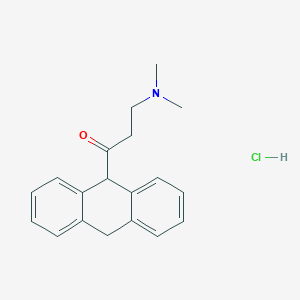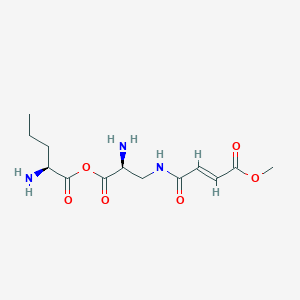
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid (NFM) is a non-proteinogenic amino acid that has attracted attention due to its potential as a therapeutic agent. NFM is a derivative of norvaline, an amino acid that is not found in proteins but has been shown to have beneficial effects in various biological systems. NFM has been synthesized using different methods and has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid inhibits the activity of HDACs by binding to the enzyme active site and blocking the catalytic activity of the enzyme. This leads to an increase in histone acetylation, which can alter gene expression patterns and lead to changes in cell behavior.
Efectos Bioquímicos Y Fisiológicos
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to have antioxidant and anti-inflammatory effects. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which could have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biochemical and physiological effects can be easily measured using various assays. However, Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid. One potential direction is the development of new HDAC inhibitors based on the Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid scaffold. Another direction is the study of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid's effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid in neurological disorders and cancer should be further explored.
Métodos De Síntesis
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most common methods involves the coupling of norvaline with 4-methoxyfumaric acid using a coupling reagent such as HATU or DIC. The resulting Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid product can be purified using different chromatographic techniques, such as reverse-phase HPLC.
Aplicaciones Científicas De Investigación
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and neuroprotective effects, and Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid has been proposed as a potential lead compound for the development of new HDAC inhibitors.
Propiedades
Número CAS |
108340-69-8 |
|---|---|
Nombre del producto |
Norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid |
Fórmula molecular |
C13H21N3O6 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
[(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoyl] (2S)-2-aminopentanoate |
InChI |
InChI=1S/C13H21N3O6/c1-3-4-8(14)12(19)22-13(20)9(15)7-16-10(17)5-6-11(18)21-2/h5-6,8-9H,3-4,7,14-15H2,1-2H3,(H,16,17)/b6-5+/t8-,9-/m0/s1 |
Clave InChI |
UIRYEXFXYYEJGD-MUNZNRDXSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OC(=O)[C@H](CNC(=O)/C=C/C(=O)OC)N)N |
SMILES |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
SMILES canónico |
CCCC(C(=O)OC(=O)C(CNC(=O)C=CC(=O)OC)N)N |
Sinónimos |
norvalyl-N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid NVA-FMDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



